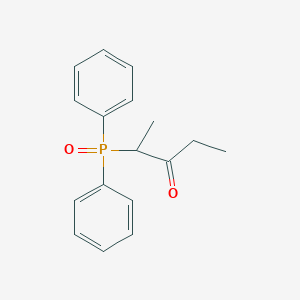
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide is a complex peptide compound with a unique structure. This compound is characterized by the presence of multiple amino acids, including tyrosine, ornithine, glycine, phenylalanine, and leucine. The diaminomethylidene group attached to the ornithine residue adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its stable incorporation into the peptide chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to achieve high yields and purity. The process includes multiple steps of deprotection, coupling, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the diaminomethylidene group, altering its chemical structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various protecting group reagents for selective modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of the diaminomethylidene group can yield different amine derivatives.
Scientific Research Applications
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The diaminomethylidene group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine
- L-Tyrosyl-N~5~-(diaminomethylene)-L-ornithyl-L-tyrosine
- L-Tyrosyl-N~5~-(diaminomethylene)-D-ornithyl-L-phenylalanyl-N-methylglycine trifluoroacetate
Uniqueness
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group
Properties
CAS No. |
76939-26-9 |
|---|---|
Molecular Formula |
C32H47N9O6 |
Molecular Weight |
653.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C32H47N9O6/c1-19(2)15-25(28(34)44)41-31(47)26(17-20-7-4-3-5-8-20)39-27(43)18-38-30(46)24(9-6-14-37-32(35)36)40-29(45)23(33)16-21-10-12-22(42)13-11-21/h3-5,7-8,10-13,19,23-26,42H,6,9,14-18,33H2,1-2H3,(H2,34,44)(H,38,46)(H,39,43)(H,40,45)(H,41,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 |
InChI Key |
GROQLXIPNQTMTO-CQJMVLFOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
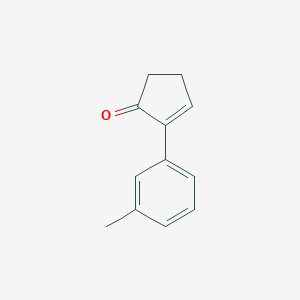
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
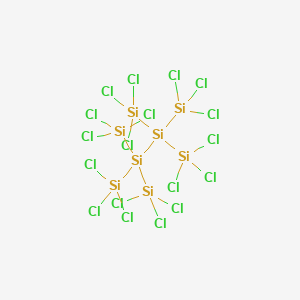
![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
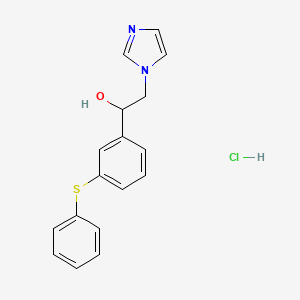
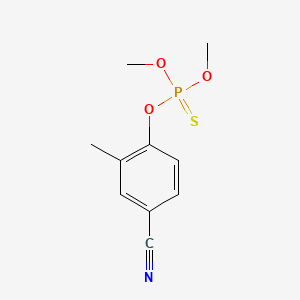
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
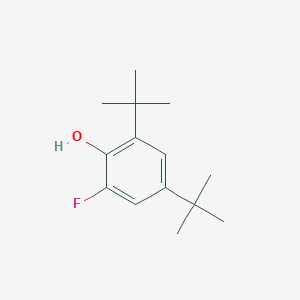
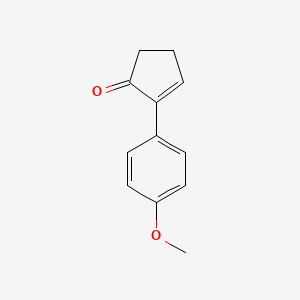
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)


